molecular formula C11H12N2O4 B1306942 3-Nitro-4-pyrrolidin-1-ylbenzoic acid CAS No. 40832-81-3

3-Nitro-4-pyrrolidin-1-ylbenzoic acid

Cat. No. B1306942
CAS RN: 40832-81-3
M. Wt: 236.22 g/mol
InChI Key: MKTQASLRSMDHRE-UHFFFAOYSA-N
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Description

The compound of interest, 3-Nitro-4-pyrrolidin-1-ylbenzoic acid, is a nitro-substituted benzoic acid derivative with a pyrrolidinyl group attached to the benzene ring. This structure suggests potential for interesting chemical reactivity and interactions due to the presence of both electron-withdrawing nitro groups and an electron-donating pyrrolidinyl group. The compound is likely to be of interest in the field of organic chemistry and materials science for its potential applications in synthesis and as a building block for more complex molecules.

Synthesis Analysis

The synthesis of nitro-substituted heterocyclic compounds can be complex, involving multiple steps and various reagents. For example, the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones involves the reaction of substituted phenylaminoisoxazolones with a nitropyridine group, leading to the formation of imidazo[1,2-a]pyridines and indoles upon reaction with triethylamine . Although this does not directly describe the synthesis of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid, it provides insight into the types of reactions that nitro-substituted aromatic compounds can undergo.

Molecular Structure Analysis

The molecular structure of nitro-substituted compounds can be significantly influenced by the presence of the nitro group. For instance, the crystal structure of 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine, determined by powder diffraction, reveals a planar system of two conjugated heterocycles forming a dihedral angle with the phenyl ring, with the nitro group being coplanar with the phenyl fragment . This suggests that in 3-Nitro-4-pyrrolidin-1-ylbenzoic acid, the nitro group may also influence the overall molecular conformation and possibly the reactivity.

Chemical Reactions Analysis

Nitro groups in aromatic compounds are known to facilitate various chemical reactions. For example, in the study of 2-chloro-3-nitroimidazo[1,2-a]pyridine, the nitro group was found to be crucial for enabling chlorine displacement in nucleophilic aromatic substitution reactions . This indicates that the nitro group in 3-Nitro-4-pyrrolidin-1-ylbenzoic acid could play a similar role in facilitating chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-substituted aromatic compounds can be diverse. For instance, the crystal and molecular structures of 2-amino-4-nitrobenzoic acid and its cocrystals show that the presence of nitro and amino groups leads to a variety of hydrogen bonding interactions, affecting the compound's solid-state architecture . Similarly, the presence of a nitro group in 3-Nitro-4-pyrrolidin-1-ylbenzoic acid is likely to influence its physical properties, such as solubility and melting point, as well as its ability to form hydrogen bonds and other non-covalent interactions.

Scientific Research Applications

Nitroimidazoles in Medicinal Chemistry

Nitroimidazoles, characterized by the combination of a nitro group and an imidazole ring, exhibit a broad spectrum of potential applications in medicinal chemistry, including roles as anticancer, antimicrobial, and antiparasitic agents. These compounds are actively researched for their utility in developing synthetic drugs, diagnostics, and pathological probes, highlighting their importance in designing new therapeutic strategies (Zhen-Zhen Li et al., 2018).

Heterocyclic Compounds in Chemistry and Properties

The variability in the chemistry of heterocyclic compounds, such as pyridine and its derivatives, is notable for their wide-ranging applications, including their role in complex compound formation and their biological and electrochemical activities. This underscores the significance of these compounds in both fundamental research and practical applications, with a potential analogy to the utility and applications of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid (M. Boča et al., 2011).

Pyrrolidine in Drug Discovery

Pyrrolidine, a five-membered nitrogen-containing heterocycle, is extensively utilized in medicinal chemistry for drug development. Its significance is enhanced by its ability to explore the pharmacophore space efficiently due to sp3-hybridization, contribute to molecular stereochemistry, and provide increased three-dimensional coverage. This review of pyrrolidine and its derivatives in the literature underlines its critical role in creating compounds for treating human diseases, suggesting related potential applications for 3-Nitro-4-pyrrolidin-1-ylbenzoic acid in drug discovery and development (Giovanna Li Petri et al., 2021).

Safety And Hazards

The safety data sheet for 3-Nitro-4-pyrrolidin-1-ylbenzoic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation .

Future Directions

While specific future directions for 3-Nitro-4-pyrrolidin-1-ylbenzoic acid are not available, research into pyrrolidine derivatives is ongoing. Pyrrolidine is a versatile scaffold for novel biologically active compounds and is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future may see the development of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-nitro-4-pyrrolidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c14-11(15)8-3-4-9(10(7-8)13(16)17)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTQASLRSMDHRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394878
Record name 3-nitro-4-pyrrolidin-1-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-4-pyrrolidin-1-ylbenzoic acid

CAS RN

40832-81-3
Record name 3-nitro-4-pyrrolidin-1-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Chloro-3-nitrobenzoic acid (5.0 g) is suspended in xylene (50 ml), and thereto are added triethylamine (2.5 g) and pyrrolidine (2.0 g), and the mixture is refluxed for 2 hours. To the reaction mixture is added 10% aqueous citric acid solution, and the precipitated crystals are separated by filtration, washed with water and dried to give 3-nitro-4-(1-pyrrolidinyl)benzoic acid (5.6 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of ethyl 4-fluoro-3-nitrobenzoate (Chontech 01072; 500 mg; 2.35 mmol; 1 eq.) and pyrrolidine (Fluka 83240; 500.48 mg; 7.04 mmol; 3 eq.) in DMF (2 mL) was stirred at 60° C. for 4 hours. The reaction mixture was then partitioned between ethyl acetate and aq. NH4Cl. The organic layer was washed three times with aq. NH4Cl then brine, dried over magnesium sulfate and concentrated in vacuo to give a yellow oil. The latter was taken up in THF (5 mL) and lithium hydroxide (280.86 mg; 11.73 mmol; 5 eq.) then water (5 mL) were added. The reaction mixture was stirred at room temperature for 16 hours then the THF was evaporated and the residue was diluted with water. After acidification with AcOH, the formed precipitate was filtered and dried under high vacuum to afford the title compound (497 mg, 90%) as a yellow solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
500.48 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
280.86 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
90%

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